1-(4,5-dimethylthiazol-2-yl)-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrol-2-one class, characterized by a central five-membered lactam ring substituted with diverse functional groups. Its structure includes a 4,5-dimethylthiazole moiety at position 1, a 4-ethoxyphenyl group at position 5, a hydroxyl group at position 3, and a thiophene-2-carbonyl substituent at position 2.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-15-9-7-14(8-10-15)18-17(19(25)16-6-5-11-29-16)20(26)21(27)24(18)22-23-12(2)13(3)30-22/h5-11,18,26H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJMNCRBOQYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C)C)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,5-dimethylthiazol-2-yl)-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- An ethoxyphenyl group
- A hydroxy functional group
- A thiophene carbonyl moiety
This unique arrangement of functional groups suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity
- Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, in vitro assays demonstrated that it effectively reduced cell viability in multiple cancer cell lines, suggesting its potential as an anticancer agent.
-
Antioxidant Properties
- The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
-
Anti-inflammatory Effects
- Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.
Case Studies
- Cell Viability Assays
- Utilizing the MTT assay, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant reductions in cell viability at concentrations ranging from 10 to 50 µM over 24 to 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 30 | Mitochondrial membrane potential loss |
| A549 | 20 | ROS generation leading to cell death |
- Antioxidant Activity
- The compound was tested for its ability to inhibit lipid peroxidation and reduce oxidative stress markers in vitro. It demonstrated a dose-dependent effect, with significant activity observed at concentrations above 20 µM.
Mechanistic Studies
Research has focused on elucidating the mechanisms underlying the biological activity of this compound:
- Caspase Activation : The compound activates caspase-3 and caspase-7 pathways, leading to programmed cell death in cancer cells.
- ROS Generation : It promotes reactive oxygen species (ROS) production, contributing to cellular stress and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing the thiophene (F3226-1198) with phenyl (F3226-1197) at position 5 reduces potency (IC₅₀ increases from 2.6 μM to 7.0 μM), suggesting electron-rich aromatic groups enhance inhibition. The ethoxyphenyl group in the target compound may further modulate lipophilicity and binding affinity.
- Carbonyl Group Impact : STOCK3S-92907, featuring a benzoyl group at position 4 instead of thiophene-2-carbonyl, shows significantly reduced activity (IC₅₀ = 21.8 μM), highlighting the critical role of the thiophene-derived acyl moiety .
Structural and Functional Analogues
Isostructural Chloro/Bromo Derivatives ()
Compounds 4 and 5 (4-(4-chlorophenyl) and 4-(4-fluorophenyl) thiazoles) exhibit isostructural crystallinity (triclinic, P 1 symmetry) with near-planar conformations. These derivatives demonstrate:
- Antimicrobial Activity: Compound 4 (chlorophenyl variant) shows notable antimicrobial properties, attributed to halogen-mediated hydrophobic interactions with bacterial targets.
- Intermolecular Interactions : The perpendicular orientation of one fluorophenyl group in compound 5 may hinder optimal binding, underscoring the importance of planar geometry for bioactivity.
Thiadiazole and Piperidine Derivatives ()
- Thiadiazole Variant () : Features a 5-methyl-1,3,4-thiadiazol-2-yl group at position 1 and 4-ethoxybenzoyl at position 4. The thiadiazole ring enhances metabolic stability but may reduce solubility due to increased hydrophobicity.
Computational and Crystallographic Tools
- SHELXL () : Widely used for refining crystal structures of similar compounds, enabling precise determination of substituent conformations and intermolecular interactions .
- Multiwfn (): Employed for electron localization function (ELF) analysis to predict reactive sites and binding potentials of pyrrol-2-one derivatives .
Q & A
Q. What are the standard synthetic routes for this pyrrolone derivative, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and acylation. For example, derivatives with thiophene or thiazole moieties are often prepared by refluxing intermediates (e.g., 2-amino-4,5-dimethylthiazole) with carbonyl-containing reagents in dioxane or ethanol under catalytic conditions (e.g., piperidine) . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol vs. dioxane), and temperature (typically 70–80°C). Recrystallization in ethanol/water mixtures improves purity, as seen in analogs with 69–81% yields .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- IR spectroscopy : Identifies key functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1650–1750 cm⁻¹) .
- ¹H NMR : Resolves substituent environments, such as thiophene protons (δ 6.8–7.5 ppm), ethoxyphenyl methoxy groups (δ 1.3–1.5 ppm), and pyrrolone NH/OH signals (δ 10–12 ppm) .
- X-ray crystallography : Validates stereochemistry and intermolecular interactions (e.g., hydrogen bonding in monoclinic crystal systems) .
Q. What in vitro cytotoxicity assays are suitable for evaluating its antitumor potential?
The SRB (sulforhodamine B) assay is widely used, with protocols involving human cancer cell lines (e.g., MCF-7, HEPG-2) cultured in RPMI-1640 medium supplemented with 5% FBS. Cells are exposed to the compound at varying concentrations (1–100 µM) for 48–72 hours, followed by absorbance measurements at 565 nm. Normal fibroblast lines (e.g., WI-38) serve as controls to assess selectivity .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?
Discrepancies may arise from differences in cell line genetics (e.g., NUGC vs. DLD-1), metabolic activity, or compound uptake efficiency. Researchers should:
- Perform dose-response curves to calculate IC₅₀ values.
- Use ANOVA or Tukey’s HSD test to compare variance across replicates.
- Validate results with orthogonal assays (e.g., apoptosis markers like caspase-3) .
Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyl or ethoxy positions.
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion.
- Co-crystallization : Co-formulate with cyclodextrins to stabilize the amorphous phase .
Q. How do substituents (e.g., thiophene vs. phenyl) impact its antimicrobial activity?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., thiophene-2-carbonyl) enhance membrane penetration in Gram-negative bacteria. Comparative MIC testing against E. coli and S. aureus revealed that thiophene analogs exhibit 2–4× higher potency than phenyl derivatives, likely due to improved lipid bilayer interaction .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using PDB structures.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore modeling (MOE) : Identify essential features (e.g., hydrogen bond donors, aromatic rings) for activity .
Methodological Challenges
Q. How can low yields in the final acylation step be addressed?
Low yields (e.g., <50%) often result from steric hindrance at the pyrrolone C-4 position. Solutions include:
- Using bulky acylating agents (e.g., thiophene-2-carbonyl chloride) to reduce side reactions.
- Optimizing catalyst loading (e.g., 10% Bleaching Earth Clay in PEG-400) to enhance regioselectivity .
Q. What analytical techniques resolve overlapping signals in NMR spectra?
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons, particularly in crowded aromatic regions.
- Variable-temperature NMR : Suppress exchange broadening of hydroxyl protons.
- Deuterium exchange : Confirm labile protons by D₂O shake .
Q. How should researchers design controls for cytotoxicity assays to avoid false positives?
- Vehicle controls : Include DMSO at the highest concentration used (typically ≤0.5%).
- Reference compounds : Use CHS-828 or doxorubicin as positive controls.
- Viability normalization : Measure ATP levels (via luminescence) to rule out metabolic artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
